![molecular formula C17H13N3O B10842091 2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10842091.png)
2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-p-Tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the pyrazole and quinoline rings in its structure suggests it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting with propiolates and sulfonyl hydrazides, a concise and facile synthesis can be achieved via Cu(II)-promoted oxidative cascade C–C/C–N bond formation . This method has the advantages of atom economy and good functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-p-Tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the pyrazoloquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pyrazoloquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound’s unique structure may find applications in materials science, such as in the development of novel polymers or electronic materials.
Mécanisme D'action
The mechanism by which 2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one exerts its effects is not fully understood. it is likely to interact with specific molecular targets and pathways within biological systems. The presence of the pyrazole and quinoline rings suggests potential interactions with enzymes, receptors, or nucleic acids, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-p-Tolyl-2H-pyrazolo[3,4-d]pyrimidine: This compound features a similar pyrazole ring but with a pyrimidine core.
2-p-Tolyl-2H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazolopyrimidine core.
Uniqueness
2-p-Tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is unique due to its specific pyrazoloquinoline structure, which may confer distinct chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C17H13N3O |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)20-10-14-13-4-2-3-5-15(13)18-17(21)16(14)19-20/h2-10H,1H3,(H,18,21) |
Clé InChI |
KTONIIHJBREXRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



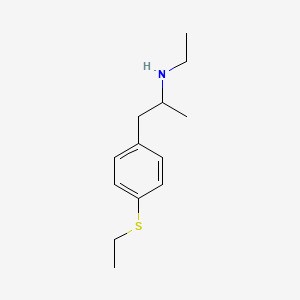

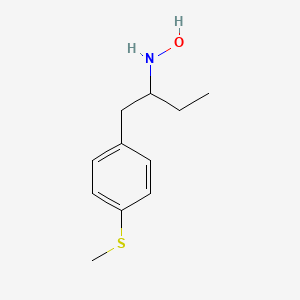

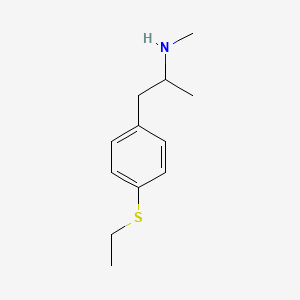

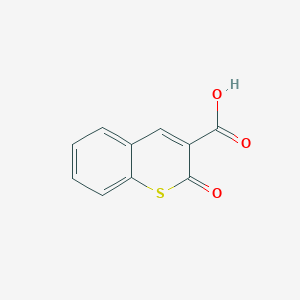

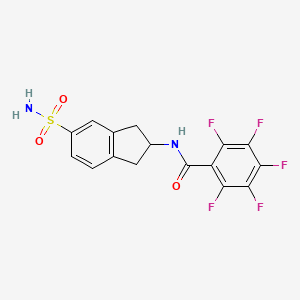
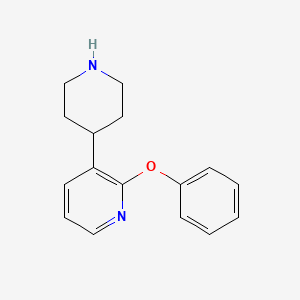
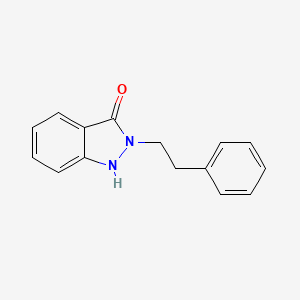

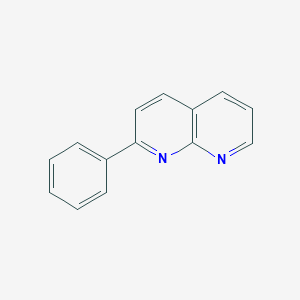
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)